N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide
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Overview
Description
N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide is a complex organic compound that features a benzamide core with various substituents, including a cyclopropyl group, a methoxy group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the piperidinyl group, and the addition of the cyclopropyl and methoxy groups. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Piperidinyl Group: This step often involves the use of piperidine derivatives, which can be coupled to the benzamide core using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).
Addition of Cyclopropyl and Methoxy Groups: These groups can be introduced through various substitution reactions, often using cyclopropyl halides and methoxy reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a benzaldehyde derivative, while reduction of the benzamide core may produce a primary amine.
Scientific Research Applications
N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group may play a key role in binding to these targets, while the cyclopropyl and methoxy groups may influence the compound’s overall pharmacokinetic properties. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methoxy-3-[1-(4-pyridinylmethyl)-4-piperidinyl]oxybenzamide
- 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid
Uniqueness
N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of the cyclopropyl group can enhance the compound’s stability, while the methoxy group may influence its solubility and bioavailability.
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-4-15(2)14-23-11-9-18(10-12-23)26-20-13-16(5-8-19(20)25-3)21(24)22-17-6-7-17/h4-5,8,13,17-18H,6-7,9-12,14H2,1-3H3,(H,22,24)/b15-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQAQYGYPHZPY-SYZQJQIISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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